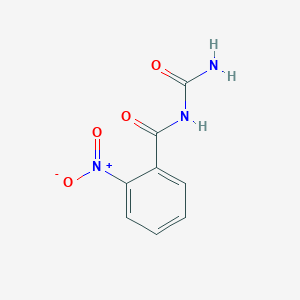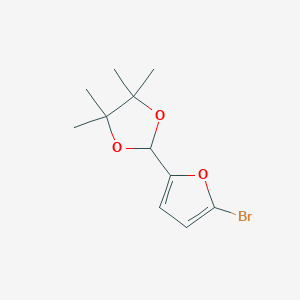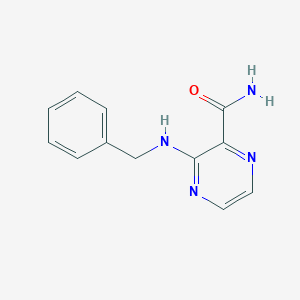
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate is an organic compound that belongs to the class of indenone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate typically involves the reaction of 4,6-dimethylindan-1-one with ethyl acetate under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar structure but lacks the acetate group.
5-Acetylindane: Another indanone derivative with different functional groups.
Dipyrone: Contains a pyrazolone core with similar functional groups.
Uniqueness
2-(4,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with unique biological activities.
Propiedades
Número CAS |
65848-80-8 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-(4,6-dimethyl-3-oxo-1,2-dihydroinden-5-yl)ethyl acetate |
InChI |
InChI=1S/C15H18O3/c1-9-8-12-4-5-14(17)15(12)10(2)13(9)6-7-18-11(3)16/h8H,4-7H2,1-3H3 |
Clave InChI |
LRVKQXUXOATTOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


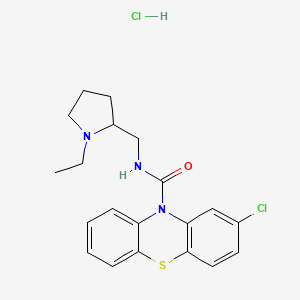
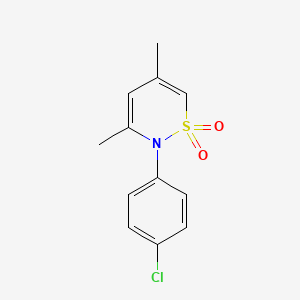
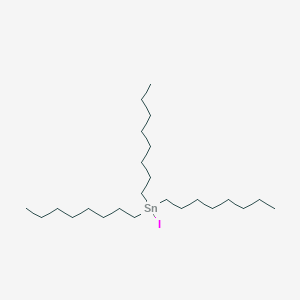
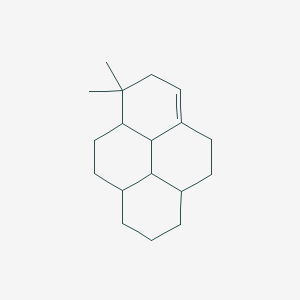
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
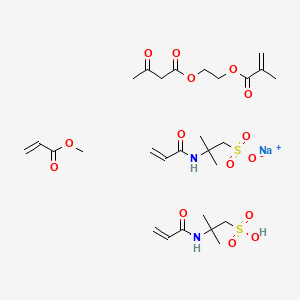
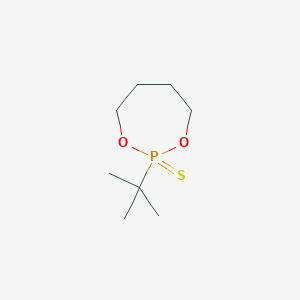
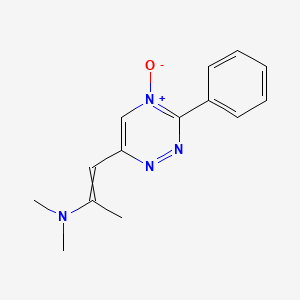

![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

